molecular formula C22H19F3N4O2 B2598019 N-[2-methoxy-5-(trifluoromethyl)phenyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide CAS No. 2034257-51-5

N-[2-methoxy-5-(trifluoromethyl)phenyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

Cat. No.: B2598019
CAS No.: 2034257-51-5
M. Wt: 428.415
InChI Key: VKELSHCFZVBRDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-methoxy-5-(trifluoromethyl)phenyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a synthetic small molecule featuring a pyrimidine core, azetidine ring, and a trifluoromethyl-substituted aryl group.

Properties

IUPAC Name

N-[2-methoxy-5-(trifluoromethyl)phenyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N4O2/c1-31-19-8-7-16(22(23,24)25)9-18(19)28-21(30)15-11-29(12-15)20-10-17(26-13-27-20)14-5-3-2-4-6-14/h2-10,13,15H,11-12H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKELSHCFZVBRDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-5-(trifluoromethyl)phenyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions.

    Attachment of the pyrimidinyl group: This can be done through coupling reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-5-(trifluoromethyl)phenyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy and trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound features a complex structure that includes an azetidine ring, which is known for its role in enhancing biological activity. The trifluoromethyl group contributes to lipophilicity, potentially improving the compound's ability to penetrate biological membranes. This structural uniqueness makes it a candidate for drug development.

Structural Characteristics

ComponentDescription
Azetidine RingA four-membered nitrogen-containing ring known for its diverse biological activities.
Trifluoromethyl GroupEnhances lipophilicity and metabolic stability.
Phenylpyrimidine MoietyContributes to the compound's interaction with biological targets.

Pharmacological Properties

Research indicates that N-[2-methoxy-5-(trifluoromethyl)phenyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide exhibits various pharmacological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth in certain cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of hepatocellular carcinoma cells through modulation of specific molecular pathways related to tumor growth and survival .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various bacterial strains. Its unique structure may enhance its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes, making it a candidate for further development as an antimicrobial agent .
  • Antimalarial Activity : Some derivatives related to this compound have been tested for their antimalarial properties, showing effectiveness against resistant strains of Plasmodium falciparum in vitro and in vivo . This suggests the potential for developing new treatments for malaria using structurally similar compounds.

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

  • Hepatocellular Carcinoma : A study demonstrated that the compound inhibited cell proliferation by inducing apoptosis in hepatocellular carcinoma cells through the downregulation of anti-apoptotic proteins . This indicates potential therapeutic applications in cancer treatment.
  • Antimicrobial Screening : In a comprehensive antimicrobial screening, analogs of this compound were tested against both gram-positive and gram-negative bacteria, showing significant inhibitory effects, especially against methicillin-resistant Staphylococcus aureus (MRSA) .

Mechanism of Action

The mechanism of action of N-[2-methoxy-5-(trifluoromethyl)phenyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Structural Analogues from Published Syntheses

Compound A : 6-chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide ()
  • Key Differences :
    • Replaces the azetidine ring with a furopyridine scaffold .
    • Includes a cyclopropylamine instead of a trifluoromethylphenyl group.
  • Functional Impact: The furopyridine core may reduce solubility compared to the azetidine-based structure.
Compound B : 2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide ()
  • Key Differences: Substitutes the azetidine with a trifluoroethylamino group. Retains a fluorophenyl group but lacks the methoxy-trifluoromethylphenyl moiety.
  • Functional Impact :
    • The trifluoroethyl group may enhance metabolic resistance but reduce target selectivity due to increased hydrophobicity .
Compound C : 1013980-02-3 (Tetrahydro-4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-5-(4-methoxybenzoyl)-4-(trifluoromethyl)-2(1H)-pyrimidinone) ()
  • Key Differences: Features a pyrimidinone core instead of a pyrimidine. Includes multiple hydroxyl and methoxy groups, increasing polarity.
  • Functional Impact: Higher polarity may improve solubility but limit blood-brain barrier penetration. The pyrimidinone structure could alter enzymatic interactions .

Data Table: Structural and Functional Comparison

Property Target Compound Compound A Compound B Compound C
Core Structure Azetidine-pyrimidine Furopyridine Furopyridine Pyrimidinone
Key Substituents 2-methoxy-5-(trifluoromethyl)phenyl Cyclopropylamine Trifluoroethylamino Hydroxy/methoxy-phenyl
Molecular Weight (Da) ~490 (estimated) ~560 ~550 ~470
LogP (Predicted) ~3.5 ~4.2 ~4.0 ~2.8
Solubility Moderate (due to azetidine) Low (furopyridine core) Low (trifluoroethyl group) High (polar substituents)
Metabolic Stability High (trifluoromethyl group) Moderate (cyclopropylamine) High (trifluoroethyl group) Low (hydroxyl groups)

Research Findings and Implications

  • Target Compound Advantages :
    • The azetidine ring balances rigidity and solubility, offering improved pharmacokinetics over furopyridine-based analogs .
    • The trifluoromethylphenyl group enhances metabolic stability compared to hydroxyl/methoxy-substituted derivatives .
  • Limitations :
    • Higher molecular weight (~490 Da) may limit oral bioavailability compared to Compound C (~470 Da).
    • Synthetic complexity of the azetidine-carboxamide linkage could pose scalability challenges .

Biological Activity

N-[2-methoxy-5-(trifluoromethyl)phenyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a novel compound that has garnered attention for its potential biological activity, particularly in the context of cancer treatment and other therapeutic applications. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound possesses a complex structure characterized by the presence of a trifluoromethyl group, which is known to enhance biological activity and bioavailability. Its molecular formula is C19H18F3N3O2C_{19}H_{18}F_3N_3O_2, with a molecular weight of approximately 407.36 g/mol. The structural representation can be summarized as follows:

N 2 methoxy 5 trifluoromethyl phenyl 1 6 phenylpyrimidin 4 yl azetidine 3 carboxamide\text{N 2 methoxy 5 trifluoromethyl phenyl 1 6 phenylpyrimidin 4 yl azetidine 3 carboxamide}

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including pancreatic and prostate cancer cells. The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Key Findings:

  • IC50 Values: The compound exhibited IC50 values in the low micromolar range against pancreatic adenocarcinoma cell lines (e.g., BxPC-3: 0.051 µM; Panc-1: 0.066 µM) .
  • Mechanism of Action: Preliminary data suggest that the compound may induce apoptosis through the activation of caspase pathways and the disruption of mitochondrial membrane potential .

Other Biological Activities

Beyond its anticancer properties, this compound has shown promise in other therapeutic areas:

  • Glycogen Synthase Kinase 3 (GSK3) Inhibition: The compound has been identified as a potential inhibitor of GSK3, a kinase involved in various cellular processes, including metabolism and cell cycle regulation .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound in a series of experiments involving human pancreatic cancer cell lines. The results indicated that treatment with the compound led to decreased cell viability and increased apoptosis markers compared to control groups.

Cell LineIC50 (µM)Apoptosis Induction (%)
BxPC-30.05170
Panc-10.06665
DU1450.08060

Study 2: GSK3 Inhibition

In another investigation focused on GSK3 inhibition, this compound was shown to significantly reduce GSK3 activity in vitro, suggesting its potential role in metabolic disorders and neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound, and how are intermediates optimized?

  • Methodology : The synthesis typically involves coupling a substituted pyrimidine core (e.g., 6-phenylpyrimidin-4-yl) with a functionalized azetidine-carboxamide moiety. Key steps include:

  • Nucleophilic substitution : Reacting a pyrimidine halide with an azetidine derivative under basic conditions (e.g., triethylamine in dichloromethane) .
  • Amide coupling : Using reagents like EDC/HOBt to link the azetidine-carboxamide to the methoxy-trifluoromethylphenyl group .
    • Optimization : Adjusting reaction temperature (room temp to 60°C), solvent polarity, and stoichiometry to enhance yields. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. Which analytical techniques are most effective for structural characterization?

  • X-ray crystallography : Resolves 3D conformation, dihedral angles between aromatic rings (e.g., pyrimidine vs. phenyl groups), and hydrogen-bonding patterns (e.g., intramolecular N–H⋯N interactions) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at δ 3.8–4.0 ppm; trifluoromethyl at δ 120–125 ppm in ¹³C). 2D techniques (COSY, NOESY) confirm spatial proximity of functional groups .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ with <2 ppm error) .

Q. What role do the methoxy and trifluoromethyl groups play in physicochemical properties?

  • Methoxy group : Enhances solubility via polar interactions and influences electronic effects (electron-donating) on the phenyl ring .
  • Trifluoromethyl group : Increases lipophilicity (logP) and metabolic stability by resisting oxidative degradation. Its strong electron-withdrawing effect modulates aromatic ring reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.